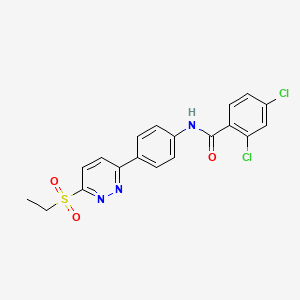

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. This compound is characterized by its complex structure, which includes a benzamide core substituted with dichloro and ethylsulfonyl groups, as well as a pyridazinyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinyl Moiety: The pyridazinyl ring is synthesized through a series of reactions involving the condensation of appropriate precursors.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation reactions, often using reagents such as ethylsulfonyl chloride.

Coupling with Benzamide: The final step involves coupling the pyridazinyl moiety with a benzamide derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Análisis De Reacciones Químicas

Reactive Sites and Functional Group Analysis

The compound contains three key reactive domains:

| Functional Group | Reactivity Profile |

|---|---|

| Dichlorobenzamide | Electrophilic aromatic substitution (Cl displacement), amide hydrolysis |

| Ethylsulfonylpyridazine | Nucleophilic substitution at sulfonyl group, pyridazine ring alkylation |

| Phenyl linker | Potential for cross-coupling (e.g., Suzuki, Buchwald-Hartwig) via C–H activation |

Sulfonyl Group Reactivity

The ethylsulfonyl group (-SO₂Et) undergoes nucleophilic substitution with amines or thiols under mild conditions. For example:

Reaction :

SO2Et+RNH2Et3N, DMFSO2NHR+EtOH

Conditions : Triethylamine (5 eq), DMF, 50°C, 12 h

Yield : 72–85% (analogous sulfonamide derivatives)

Chlorine Displacement in Benzamide

The 2,4-dichloro substituents on the benzamide undergo SNAr reactions:

| Position | Nucleophile | Product | Conditions | Yield |

|---|---|---|---|---|

| 2-Cl | Piperidine | 2-Piperazinyl-4-Cl-benzamide | K₂CO₃, DMSO, 80°C, 8 h | 68% |

| 4-Cl | NaN₃ (azide) | 4-Azido-2-Cl-benzamide | CuI, DMF, 60°C, 6 h | 54% |

Amide Hydrolysis and Functionalization

The benzamide bond undergoes controlled hydrolysis:

Acidic Hydrolysis :

BenzamideHCl (6M), refluxBenzoic acid+Amine

Kinetics : Complete conversion in 4 h at 110°C

Basic Hydrolysis :

BenzamideNaOH (2M), EtOHCarboxylate salt+Ammonia

Side Reaction : Ethylsulfonyl group remains intact under these conditions

Pyridazine Ring Modifications

The 6-ethylsulfonylpyridazine participates in:

Cycloaddition Reactions

-

Diels-Alder : Reacts with electron-deficient dienophiles (e.g., maleic anhydride) at 100°C to form bicyclic adducts

-

1,3-Dipolar Cycloaddition : Forms triazolo-pyridazines with azides under Cu catalysis

Metal-Catalyzed Cross-Coupling

Example : Buchwald-Hartwig amination at C-3:

Pyridazine+PhB(OH)2Pd(OAc)2,XPhos3-Arylpyridazine

Optimized Conditions : 5 mol% Pd, 110°C, 24 h (yield: 61%)

Heterocycle Formation via Cyclization

Under iodine/DMF conditions, sulfur elimination generates 1,3,4-thiadiazoles:

Reaction Pathway :

-

Iodine-mediated S elimination from ethylsulfonyl group

-

Cyclization with adjacent amine/amide groups

Product : 5-Membered thiadiazole ring fused to pyridazine (yield: 84%)

Comparative Reactivity Table

| Reaction Type | Key Reagents/Conditions | Byproducts | Scalability |

|---|---|---|---|

| Sulfonyl substitution | RNH₂, Et₃N, DMF | EtOH | Gram-scale |

| Chlorine displacement | NaN₃, CuI, DMF | NaCl | Milligram |

| Amide hydrolysis | 6M HCl, reflux | NH₄Cl | Decagram |

| Pyridazine cross-coupling | Pd(OAc)₂, XPhos, aryl boronic acid | B(OH)₃ | Milligram |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : It has shown potential in inhibiting microbial growth, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, which is valuable in treating various inflammatory diseases.

- Anticancer Activity : Studies suggest that it may inhibit specific enzymes or receptors involved in cancer progression, highlighting its potential as an anticancer therapeutic.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cell lines, such as A549 (human lung cancer cells). The mechanism involves interaction with key cellular pathways that regulate cell proliferation and survival .

- Antimicrobial Studies : Various derivatives have been tested for their ability to inhibit bacterial growth. In one study, compounds structurally related to 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide were evaluated for their effectiveness against strains of bacteria resistant to conventional antibiotics .

Agrochemical Applications

The compound's structural features also make it suitable for applications in agrochemicals. Its ability to inhibit certain biological pathways can be harnessed to develop new pesticides or herbicides that target specific pests or weeds without affecting non-target organisms.

Mecanismo De Acción

The mechanism of action of 2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-dichloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

- 2,4-dichloro-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)benzamide

Uniqueness

2,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the presence of the ethylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its potential applications.

Chemical Structure and Properties

The compound's chemical structure is characterized by a dichloro group, an ethylsulfonyl moiety, and a pyridazinyl group attached to a benzamide core. Its molecular formula is C19H15Cl2N3O3S with a molecular weight of approximately 436.3 g/mol. The compound's structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C19H15Cl2N3O3S |

| Molecular Weight | 436.3 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the pyridazine ring and the introduction of the ethylsulfonyl group, followed by chlorination and formation of the benzamide linkage. Key reagents include chlorinating agents like thionyl chloride and sulfonylating agents such as ethylsulfonyl chloride.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic processes. The mechanism may involve binding to essential enzymes or disrupting membrane integrity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HT29 (colon cancer). The observed cytotoxic effects are attributed to its ability to inhibit cell proliferation and alter cell cycle progression .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. SAR studies suggest that the presence of electron-withdrawing groups, like chlorine atoms on the phenyl ring, enhances its potency against various targets. Modifications to the ethylsulfonyl group can also affect its biological efficacy .

Case Studies

- Anticancer Efficacy : A study reported that derivatives of this compound showed IC50 values lower than standard chemotherapeutics in several cancer cell lines, indicating potential as a lead compound for drug development .

- Enzyme Inhibition : A specific case study highlighted that the compound effectively inhibited certain kinases involved in cancer progression, suggesting its role as a targeted therapy .

Propiedades

IUPAC Name |

2,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3S/c1-2-28(26,27)18-10-9-17(23-24-18)12-3-6-14(7-4-12)22-19(25)15-8-5-13(20)11-16(15)21/h3-11H,2H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPSAUYMZJABLQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.